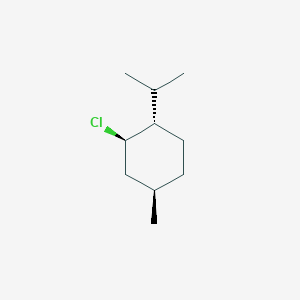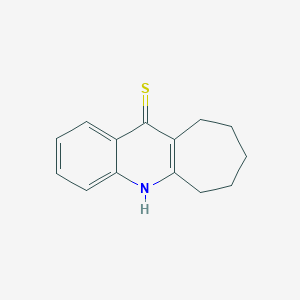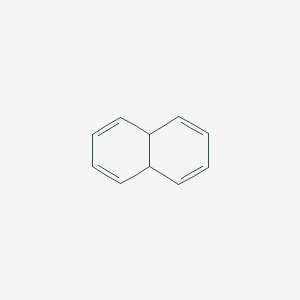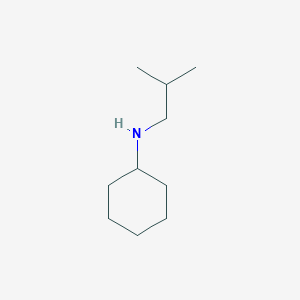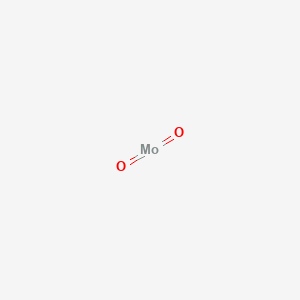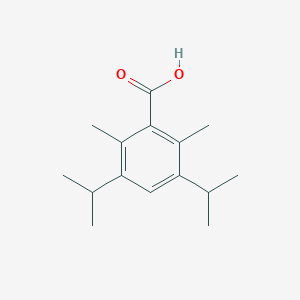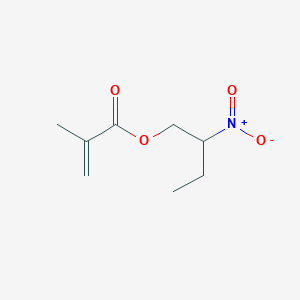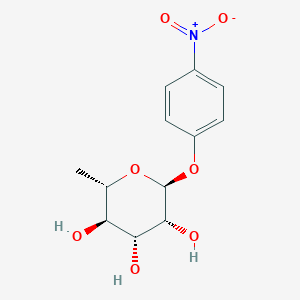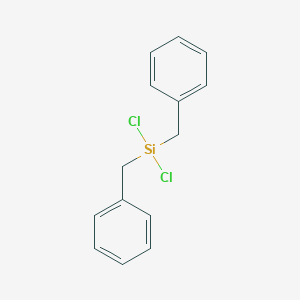
Dichloro-bis(4-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The common method for preparing Dichloro-bis(4-methylphenyl)silane involves the chemical reaction of p-tolyldichlorosilane and dichlorosilane. The specific reaction conditions need to be adjusted according to the actual situation . Industrial production methods typically involve the use of Grignard reagents and organometallic reagents to achieve the desired product .
Chemical Reactions Analysis
Dichloro-bis(4-methylphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation and Reduction: It can undergo oxidation to form silanols and reduction to form silanes
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. Major products formed from these reactions include silanols, silanes, and various organosilicon compounds .
Scientific Research Applications
Dichloro-bis(4-methylphenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the development of silicon-based drugs and therapeutic agents.
Industry: It is used in the production of silicone polymers and resins
Mechanism of Action
The mechanism by which Dichloro-bis(4-methylphenyl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable organosilicon compounds .
Comparison with Similar Compounds
Dichloro-bis(4-methylphenyl)silane can be compared with other similar compounds such as:
Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of methylphenyl groups.
Dichlorodimethylsilane: Contains methyl groups instead of methylphenyl groups.
Dichloromethylphenylsilane: Contains one methyl group and one phenyl group .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific industrial and research contexts.
Properties
IUPAC Name |
dichloro-bis(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAHXNQYHZPMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374456 |
Source


|
| Record name | Dichloro-bis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-38-5 |
Source


|
| Record name | Dichloro-bis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

